4-chloro-N-(2-isopropoxyphenyl)benzamide
Description
4-Chloro-N-(2-isopropoxyphenyl)benzamide is a benzamide derivative characterized by a chloro-substituted benzoyl group linked to a 2-isopropoxyphenylamine moiety. Structurally, it belongs to the class of N-aryl benzamides, which are widely studied for their pharmacological and material science applications. The compound’s synthesis typically involves coupling reactions between activated benzoyl derivatives (e.g., benzoyl chlorides) and substituted anilines under controlled conditions . Its isopropoxy group at the ortho position of the phenyl ring introduces steric and electronic effects that influence its reactivity and biological interactions.
Properties
Molecular Formula |
C16H16ClNO2 |
|---|---|
Molecular Weight |
289.75 g/mol |
IUPAC Name |
4-chloro-N-(2-propan-2-yloxyphenyl)benzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-11(2)20-15-6-4-3-5-14(15)18-16(19)12-7-9-13(17)10-8-12/h3-11H,1-2H3,(H,18,19) |
InChI Key |
AONBMQOQVIRXJW-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)OC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Chloro-N-(2-phenoxyphenyl)benzamide
- Structural Difference: Replaces the isopropoxy group with a phenoxy moiety.
- Impact: The phenoxy group enhances π-π stacking interactions in crystal packing, as observed in its orthorhombic crystal structure (space group Pna2₁) . This contrasts with the bulkier isopropoxy group, which may reduce crystallinity due to steric hindrance.
4-Chloro-N-(3-chlorophenyl)benzamide
- Structural Difference : Chloro substitution at the meta position of the phenyl ring instead of ortho isopropoxy.
- Impact : Theoretical studies (DFT/B3LYP) indicate that meta-chloro substitution reduces the dipole moment (4.12 D) compared to ortho-substituted derivatives, affecting intermolecular interactions and solubility .
4-Chloro-N-(4-((1-hydroxy-2-methylpropan-2-yl)oxy)phenethyl)benzamide
- Structural Difference : Incorporates a hydroxy-isopropyloxy-phenethyl group.
- Impact : The hydroxy group enables hydrogen bonding, improving stability in polar solvents. This derivative, synthesized via mixed anhydride reduction of Bezafibrate, demonstrates enhanced chemoselectivity in pharmacological applications .
Key Observations :
Antimicrobial Activity
Gastrokinetic Activity
- AS-4370 (4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide): Demonstrates potent gastric emptying activity (ED₅₀ = 0.4 mg/kg in rats) via selective 5-HT₄ receptor agonism, outperforming metoclopramide .
Physicochemical Properties
| Property | 4-Chloro-N-(2-isopropoxyphenyl)benzamide | 4-Chloro-N-(2-oxo-2-phenylethyl)benzamide | 5-Chloro-N-(4-chlorophenyl)-2-sulfamoylbenzamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 289.75 | 273.72 | 442.73 |
| logP | ~3.1 (estimated) | 2.90 | 4.85 |
| Hydrogen Bond Acceptors | 3 | 4 | 5 |
| Aqueous Solubility (logSw) | −3.5 (predicted) | −3.57 | −4.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
